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Compound of Interest

Compound Name: N-Pentadecanoyl-psychosine

Cat. No.: B3026322

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural
elucidation of complex lipids. This guide provides a comparative framework for confirming the
identity of N-Pentadecanoyl-psychosine, a key glycosphingolipid, by contrasting its expected
NMR spectral features with those of closely related and well-characterized analogs.

Comparative Analysis of *H and **C NMR Data

Precise NMR data for N-Pentadecanoyl-psychosine is not readily available in public
literature. However, by examining the spectra of homologous galactosylceramides, we can
confidently predict the chemical shifts for its core structural components: the sphingosine base
and the galactose headgroup. The primary variation in the spectra will arise from the N-
pentadecanoyl (C15:0) fatty acid chain.

For comparison, we present typical *H and 3C NMR chemical shifts for the structurally similar
N-Lauroyl-psychosine (C12:0) and N-Stearoyl-psychosine (C18:0). The data for the
sphingosine and galactose moieties will be largely consistent across these compounds, while
the signals for the fatty acid chain will differ in their integration values and the chemical shifts of
the terminal methyl and adjacent methylene groups.

Table 1: Comparative H NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in DMSO-
de
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N-Pentadecanoyl-

Assignment N-Lauroy_ll- N-Stearo_yl- psychosine (C15:0)
psychosine (C12:0) psychosine (C18:0) (Expected)

Sphingosine

H-1 ~4.1-4.3 (m) ~4.1-4.3 (m) ~4.1-4.3 (m)

H-2 ~3.8-4.0 (m) ~3.8-4.0 (m) ~3.8-4.0 (m)

H-3 ~3.9-4.1 (m) ~3.9-4.1 (m) ~3.9-4.1 (m)

H-4 (olefinic) ~5.4-5.6 (m) ~5.4-5.6 (m) ~5.4-5.6 (m)

H-5 (olefinic) ~5.6-5.8 (m) ~5.6-5.8 (m) ~5.6-5.8 (m)

Galactose

H-1' (anomeric) ~4.2 (d) ~4.2 (d) ~4.2 (d)

H-2' - H-6' ~3.2-3.8 (M) ~3.2-3.8 (M) ~3.2-3.8 (M)

Fatty Acid Chain

o-CHa ~2.0-2.2 (t) ~2.0-2.2 (t) ~2.0-2.2 (t)

B-CH: ~1.5-1.7 (m) ~1.5-1.7 (m) ~1.5-1.7 (m)

(CH2)n ~1.2-1.4 (br s) ~1.2-1.4 (br s) ~1.2-1.4 (br s)

®-CHs ~0.8-0.9 (t) ~0.8-0.9 (t) ~0.8-0.9 (t)

Table 2: Comparative 13C NMR Chemical Shifts (ppm) for N-Acyl-psychosine Analogs in
DMSO-de
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N-Pentadecanoyl-

Assignment N-Lauroy_ll- N-Stearo_yl- psychosine (C15:0)
psychosine (C12:0) psychosine (C18:0) (Expected)

Sphingosine

C-1 ~68-70 ~68-70 ~68-70

C-2 ~52-54 ~52-54 ~52-54

C-3 ~73-75 ~73-75 ~73-75

C-4 (olefinic) ~128-130 ~128-130 ~128-130

C-5 (olefinic) ~130-132 ~130-132 ~130-132

Galactose

C-1' (anomeric) ~103-105 ~103-105 ~103-105

C-2'-C-5' ~69-76 ~69-76 ~69-76

C-6' ~60-62 ~60-62 ~60-62

Fatty Acid Chain

C=0 (amide) ~172-174 ~172-174 ~172-174

a-CH:z ~35-37 ~35-37 ~35-37

3-CH:z ~25-27 ~25-27 ~25-27

(CH2)n ~28-30 ~28-30 ~28-30

w-1 CH:2 ~31-33 ~31-33 ~31-33

w-CHs ~13-15 ~13-15 ~13-15

Experimental Protocol for NMR Analysis

A detailed and robust experimental protocol is critical for obtaining high-quality NMR spectra for
glycosphingolipids.

1. Sample Preparation:
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Dissolve 5-10 mg of the purified N-Pentadecanoyl-psychosine in 0.5-0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de). The use of DMSO-ds is recommended as it is an excellent
solvent for this class of amphiphilic molecules and allows for the observation of
exchangeable protons (e.g., hydroxyl and amide protons).

For certain applications, a solvent mixture such as chloroform-d/methanol-das (2:1, v/v) can
be used.

Vortex the sample until the lipid is fully dissolved. Gentle heating may be required, but care
should be taken to avoid degradation.

Transfer the solution to a 5 mm NMR tube.
. NMR Data Acquisition:

Instrumentation: A high-field NMR spectrometer (=500 MHz for *H) is recommended to
achieve optimal signal dispersion.

H NMR:

o Acquire a standard one-dimensional *H spectrum.

o Typical spectral width: 0-10 ppm.

o Number of scans: 16-64, depending on the sample concentration.

o Arelaxation delay of 2-5 seconds is recommended.

1B3C NMR:

o Acquire a proton-decoupled 13C spectrum.

o Typical spectral width: 0-180 ppm.

o Alarger number of scans will be necessary due to the lower natural abundance of 3C.

o Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer)
can aid in distinguishing between CH, CHz, and CHs groups.
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e 2D NMR:

o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks and
confirm proton assignments within the sphingosine and galactose moieties.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To correlate directly bonded *H and *3C nuclei, providing
unambiguous carbon assignments.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking
different structural fragments.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the identity of N-
Pentadecanoyl-psychosine using NMR spectroscopy.
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Workflow for NMR-based structural confirmation.
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Signaling Pathway Context

While NMR is primarily for structural elucidation, understanding the biological context of N-
Pentadecanoyl-psychosine is crucial. Psychosines are implicated in the pathology of Krabbe
disease, a lysosomal storage disorder, where they accumulate and induce apoptosis in
oligodendrocytes. The N-acyl chain length can influence the biophysical properties of these
lipids and their role in membrane disruption and subsequent signaling cascades.
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Simplified psychosine-induced apoptosis pathway.

 To cite this document: BenchChem. [Confirming the Identity of N-Pentadecanoyl-psychosine
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[https://www.benchchem.com/product/b3026322#confirming-the-identity-of-n-pentadecanoyl-
psychosine-with-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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